molecular formula C10H20ClNO B6249095 rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2752204-77-4

rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride

Cat. No. B6249095
CAS RN: 2752204-77-4
M. Wt: 205.7
InChI Key:
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Description

Rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride, also known as rac-TBH, is a chiral cyclic molecule that is widely used in the synthesis of a variety of compounds and in the development of new drugs and medicines. Rac-TBH is used in a variety of scientific research applications, including the synthesis of chiral compounds, the development of new drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

Rac-TBH is used in a variety of scientific research applications, including the synthesis of chiral compounds, the development of new drugs, and the study of biochemical and physiological effects. Rac-TBH is also used in the synthesis of optically active compounds, which are compounds that have different properties when viewed in different directions. Rac-TBH is also used in the synthesis of drugs and medicines, as it can be used to create molecules with specific properties that can be used to treat a variety of ailments.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride is not yet fully understood. However, it is believed that the tert-butoxy group on the nitrogen atom of the molecule interacts with the active site of a target enzyme, which then leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
Rac-TBH has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to increase the production of certain proteins and hormones, such as insulin. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Rac-TBH has several advantages for lab experiments. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for a long period of time. Third, it has a wide range of biochemical and physiological effects that can be studied.
However, there are also some limitations to using rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride in lab experiments. For example, it is not water-soluble, so it must be dissolved in organic solvents before it can be used. Additionally, it can be difficult to control the concentration of rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride in a solution, as it is prone to degradation.

Future Directions

Rac-TBH has a wide range of potential future applications. For example, further research could be conducted to better understand its mechanism of action and to develop new drugs and medicines based on its structure. Additionally, research could be conducted to develop new methods for the synthesis of optically active compounds using rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride. Finally, research could be conducted to investigate the potential therapeutic applications of rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride, such as its anti-inflammatory and anti-cancer effects.

Synthesis Methods

Rac-TBH is synthesized using a method known as the Mitsunobu reaction. This method involves the reaction of an alcohol and a phosphine oxide in the presence of an acid catalyst, such as diisopropyl azodicarboxylate (DIAD). The reaction produces a chiral cyclic molecule with a tert-butoxy group attached to the nitrogen atom. The product can then be isolated and purified using chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride involves the preparation of the starting material, followed by a series of reactions to form the final product. The key steps in the synthesis include the formation of the bicyclic ring system, introduction of the tert-butoxy group, and conversion to the hydrochloride salt.", "Starting Materials": [ "2-pyrrolidone", "tert-butyl bromide", "sodium hydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Treatment of 2-pyrrolidone with sodium hydride in ethanol to form the enolate intermediate", "Step 2: Reaction of the enolate intermediate with tert-butyl bromide to form the tert-butoxy-substituted pyrrolidine", "Step 3: Cyclization of the tert-butoxy-substituted pyrrolidine with hydrochloric acid to form the bicyclic ring system", "Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid" ] }

CAS RN

2752204-77-4

Product Name

rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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